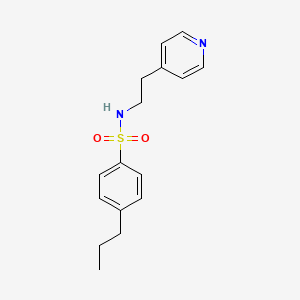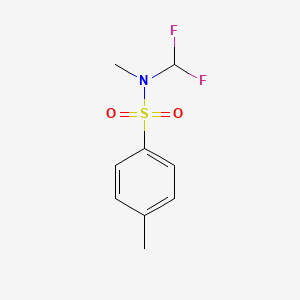![molecular formula C17H24N2O5 B5569363 7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives typically involves the [3+2] cycloaddition of methylenelactams with nitrones, leading to stereospecific outcomes due to the formation of spiro compounds. For instance, the synthesis of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives demonstrates a methodological approach to generating spirocyclic structures through cycloaddition reactions, showcasing the precision and complexity in constructing such intricate molecules (Chiaroni et al., 2000).
Molecular Structure Analysis
The structural analysis of diazaspirodecanones involves examining their molecular geometry, conformation, and stereochemistry. Research on similar compounds, such as 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, reveals distinct envelope conformations of isoxazolidine rings, which influence the overall molecular structure and potential chemical reactivity (Chiaroni et al., 2000).
Chemical Reactions and Properties
Spirocyclic compounds, such as diazaspirodecanones, participate in various chemical reactions, reflecting their reactivity towards different reagents. For instance, the synthesis and reactions of related spiroacetal enol ethers and diazaspiro[4.5]decane derivatives illustrate the versatility and reactivity of these compounds in forming diverse structures and functionalities (Toshima et al., 1998).
Physical Properties Analysis
The physical properties of diazaspirodecanones, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. Investigations into similar compounds offer insights into the factors that influence these properties, which are essential for practical applications and handling (Wang et al., 2011).
Scientific Research Applications
Cycloaddition and Structural Analysis
Research on derivatives similar to the compound has focused on understanding their chemical synthesis and structural properties. For example, studies on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been conducted to explore their formation through stereospecific cycloaddition reactions, offering insights into their stereochemistry and potential for creating complex molecular architectures (Chiaroni et al., 2000). Such research underscores the synthetic versatility and the structural diversity achievable with spirocyclic compounds, potentially applicable in designing molecules with specific biological activities.
Antihypertensive Activity
Spirocyclic compounds have also been evaluated for their pharmacological activities. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with structural motifs reminiscent of the compound , were synthesized and screened for antihypertensive properties. These studies reveal the potential of spirocyclic derivatives in modulating physiological targets and contributing to the development of new therapeutic agents (Caroon et al., 1981).
Supramolecular Chemistry
Further applications can be seen in the field of supramolecular chemistry, where derivatives of spirocyclic compounds are studied for their ability to form complex structures. Investigations into cyclohexane-spirohydantoin derivatives, for example, discuss their potential in forming diverse supramolecular arrangements, which could have implications in materials science and nanotechnology (Graus et al., 2010).
Anticancer and Antiangiogenic Activity
Spirocyclic derivatives have also been explored for their anticancer and antiangiogenic activities, indicating the potential for these compounds in cancer therapy. Studies on 3-arylaminobenzofuran derivatives, which share a common structural framework with the compound of interest, have shown promising results in inhibiting cancer cell growth and affecting vascular endothelial cells, underscoring the therapeutic potential of such molecules (Romagnoli et al., 2015).
properties
IUPAC Name |
7-(2-methoxyethyl)-2-(5-methoxyfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-11-10-18-8-3-6-17(16(18)21)7-9-19(12-17)15(20)13-4-5-14(23-2)24-13/h4-5H,3,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMDRSKXPMDJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=C(O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)
![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)